
Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate: is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a methyl group and an oxoethyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of cephalosporin antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate typically begins with 1-methyl-1H-pyrazol-5-amine.
Reaction Steps:
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate follows similar synthetic routes but on a larger scale, often employing automated reactors and optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxoethyl group.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly cephalosporin antibiotics. Biology: It is studied for its potential biological activities, including antimicrobial properties. Medicine: As an intermediate in drug synthesis, it contributes to the development of new pharmaceuticals. Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate exerts its effects is primarily through its role as an intermediate in drug synthesis. It facilitates the formation of active pharmaceutical ingredients by undergoing specific chemical transformations. The molecular targets and pathways involved depend on the final pharmaceutical product synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-5-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-3-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-hydroxyethyl]carbamate
Uniqueness:
- The specific substitution pattern on the pyrazole ring and the presence of the oxoethyl group make tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate unique.
- Its role as an intermediate in the synthesis of cephalosporin antibiotics distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H17N3O3 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-9(15)8-5-13-14(4)7-8/h5,7H,6H2,1-4H3,(H,12,16) |
InChI-Schlüssel |
UCGBFVGVIIEWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


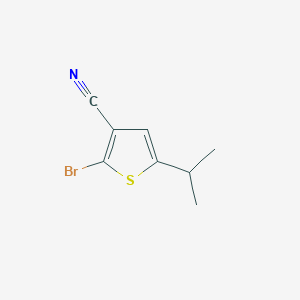
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
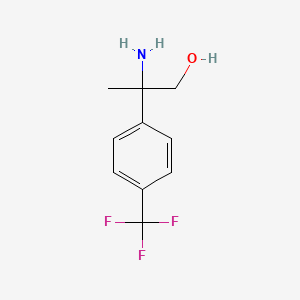
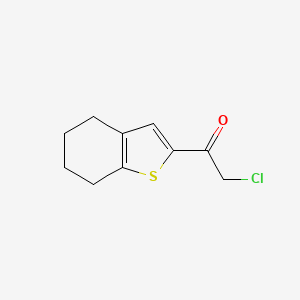
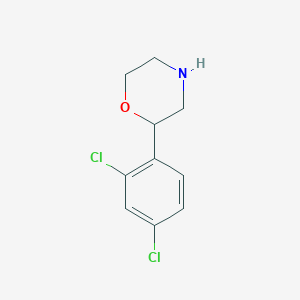
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)




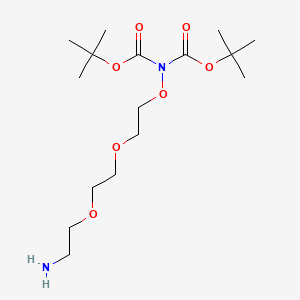

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
